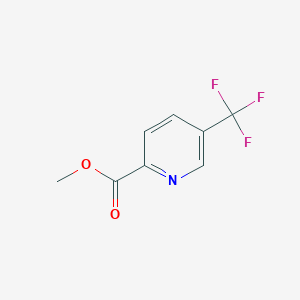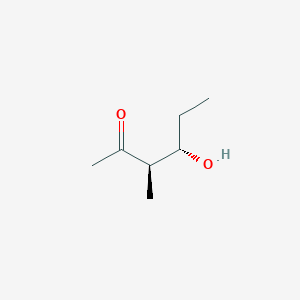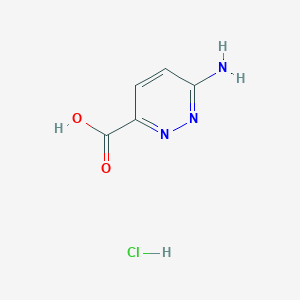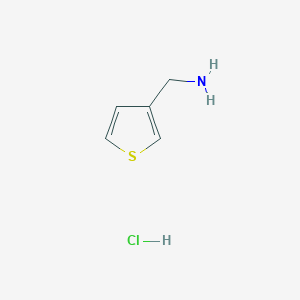
Thiophen-3-ylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives has been widely explored in recent studies. For instance, a novel thiophenylchromane derivative was synthesized using a reaction between 3-acetyl-4-hydroxycoumarin and thiophen-2-ylmethanamine, aiming to investigate its crystalline structure and potential anticancer activity (Vaseghi et al., 2021). Another study reported the preparation and characterization of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, showcasing a detailed synthesis process that involves the reduction of a Schiff base followed by the addition of HCl solution (Silva et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives reveals significant insights into their chemical behavior. The crystal structures of various thiophene-based compounds have been solved, providing detailed information about their geometrical configurations and structural characteristics. For example, the crystal structure of a thiophene-2-carboxamide derivative was determined using X-ray diffraction, offering valuable data on its geometrical and electronic structure (Çakmak et al., 2022).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that endow them with unique properties. Studies have explored the synthesis of thiophene-based compounds and their potential applications. For instance, the synthesis and characterization of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts have been reported, highlighting their potential for developing new drugs (Safonov et al., 2017).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Studies have focused on understanding these properties to optimize the use of thiophene-based compounds in various fields. For instance, the crystal structure and physical properties of thiophene Schiff base derivatives were examined, revealing insights into their stability and potential as corrosion inhibitors (Daoud et al., 2014).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, including reactivity, chemical stability, and interaction with other molecules, are essential for their application in chemical synthesis and drug development. Research has delved into these aspects, providing a foundation for future innovations. For example, a study on the synthesis and characterization of thiourea derivatives elucidated their DNA-binding properties and cytotoxicity, showcasing the chemical properties that make them potential candidates for pharmaceutical applications (Mushtaque et al., 2016).
Scientific Research Applications
These compounds have made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
Thiophen-3-ylmethanamine hydrochloride, like other thiophene derivatives, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Here are some potential applications:
- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : These compounds have shown potential in the treatment of various psychiatric disorders .
- Anti-arrhythmic : They may be used in the management of irregular heartbeats .
- Anti-anxiety : Thiophene derivatives could potentially be used in the treatment of anxiety disorders .
- Anti-fungal : These compounds have demonstrated anti-fungal properties .
- Anti-cancer : Thiophene derivatives have shown promise in cancer treatment, potentially inhibiting the growth of cancer cells .
Thiophen-3-ylmethanamine hydrochloride, like other thiophene derivatives, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Here are some potential applications:
- Anti-inflammatory : Thiophene derivatives have been found to exhibit anti-inflammatory properties .
- Anti-psychotic : These compounds have shown potential in the treatment of various psychiatric disorders .
- Anti-arrhythmic : They may be used in the management of irregular heartbeats .
- Anti-anxiety : Thiophene derivatives could potentially be used in the treatment of anxiety disorders .
- Anti-fungal : These compounds have demonstrated anti-fungal properties .
- Anti-cancer : Thiophene derivatives have shown promise in cancer treatment, potentially inhibiting the growth of cancer cells .
Safety And Hazards
Thiophen-3-ylmethanamine hydrochloride is labeled with the GHS07 pictogram . It has the signal word “Warning” and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
thiophen-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWJIHMNGIOCCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophen-3-ylmethanamine hydrochloride | |
CAS RN |
115132-84-8 |
Source


|
| Record name | 115132-84-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

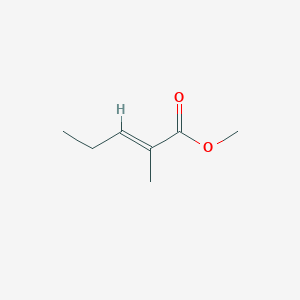
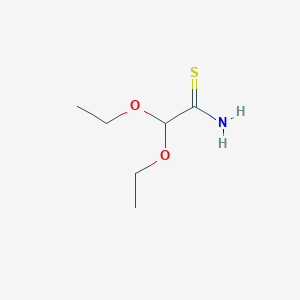
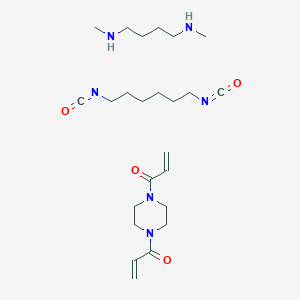
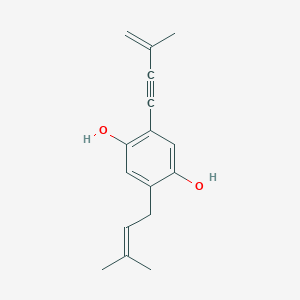
![3-Fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B55327.png)
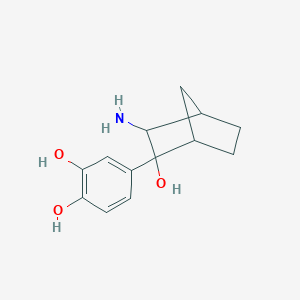
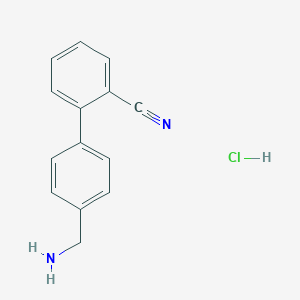
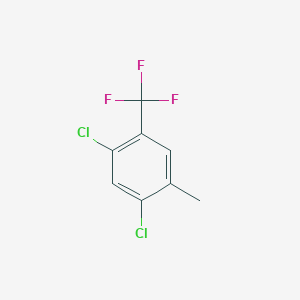

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
